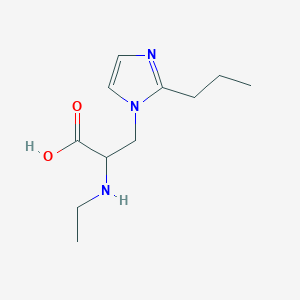

2-(Ethylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid

Description

Overview of 2-(Ethylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic Acid in Contemporary Research

2-(Ethylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid is a non-proteinogenic amino acid derivative distinguished by its imidazole ring and ethylamino substituent. The compound’s SMILES notation (O=C(O)C(NCC)CN1C=CN=C1CCC) highlights its three-dimensional arrangement, which includes a carboxyl group, a secondary amine, and a 2-propylimidazole moiety. This structure enables diverse applications:

- Molecular Recognition : The imidazole ring’s nitrogen atoms facilitate coordination with metal ions and hydrogen bonding, mimicking natural histidine residues in enzymes.

- Drug Design : Its synthetic flexibility allows incorporation into peptidomimetics targeting proteases or receptors, as seen in renin inhibitor studies.

- Chemical Synthesis : The compound serves as an intermediate in multi-step reactions, such as the formation of imidazo[1,5-a]pyrazines.

Recent advances in computational chemistry have quantified its physicochemical properties, including a topological polar surface area (TPSA) of 67.15 Ų and a logP value of 0.5082, indicating moderate hydrophilicity. These traits suggest favorable bioavailability for pharmacological applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₉N₃O₂ | |

| Molecular Weight | 225.29 g/mol | |

| TPSA | 67.15 Ų | |

| Rotatable Bonds | 6 |

Historical Context and Discovery of Imidazole-Substituted Propanoic Acids

The synthesis of imidazole-containing amino acids dates to mid-20th-century efforts to engineer histidine analogues. Early methodologies relied on β-lactone ring-opening reactions with imidazole derivatives. For instance, 2-amino-3-(1H-imidazol-1-yl)propanoic acid was first prepared using serine β-lactone and 1-(trimethylsilyl)imidazole. This approach enabled systematic modifications, such as alkylation at the imidazole 2-position, leading to derivatives like 2-propyl variants.

A pivotal development emerged in the 1980s with the use of oxazolone ring-opening reactions to introduce imidazole groups. Researchers demonstrated that treating propenoates with triethyl orthoformate yielded imidazole esters, which could be further functionalized. These methods laid the groundwork for synthesizing 2-(ethylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid, which combines alkylation and amination strategies.

Rationale for Academic Investigation into Imidazole-Derived Amino Acid Analogues

Imidazole-substituted amino acids are prized for their dual functionality:

- Biological Relevance : The imidazole ring’s pH-responsive properties are critical in enzyme active sites, such as those in carbonic anhydrase and histone deacetylases.

- Structural Versatility : Substituents like the ethylamino group enhance binding specificity. For example, 4-(2-(ethylamino)ethyl)imidazole (PubChem CID 12647288) shows affinity for neurotransmitter receptors, underscoring the role of ethylamino groups in neuropharmacology.

- Synthetic Utility : These compounds serve as precursors for heterocyclic frameworks. The reaction of 2-(benzoylamino)-3-(4,5-dicyano-1H-imidazol-1-yl)propenoates with triethyl orthoformate produces imidazo[1,5-a]pyrazines, which exhibit anticancer activity.

For 2-(ethylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid, academic interest centers on its potential to stabilize transition states in enzymatic reactions or act as a scaffold for inhibitor libraries.

Scope and Objectives of the Present Scholarly Outline

This analysis aims to:

- Elucidate Synthetic Pathways : Compare methods for synthesizing the compound, including β-lactone ring-opening and oxazolone-based strategies.

- Characterize Molecular Properties : Analyze spectroscopic data (e.g., NMR, IR) and computational metrics (e.g., logP, TPSA) to predict reactivity.

- Evaluate Applications : Assess its utility in drug discovery, enzymology, and materials science, referencing analogues like 2-propyl-1H-imidazole-4,5-dicarboxylic acid (PubChem CID 10236071).

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

2-(ethylamino)-3-(2-propylimidazol-1-yl)propanoic acid |

InChI |

InChI=1S/C11H19N3O2/c1-3-5-10-13-6-7-14(10)8-9(11(15)16)12-4-2/h6-7,9,12H,3-5,8H2,1-2H3,(H,15,16) |

InChI Key |

XKZCKHMIEXKRDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=CN1CC(C(=O)O)NCC |

Origin of Product |

United States |

Biological Activity

2-(Ethylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₈H₁₃N₃O₂

- Molecular Weight : 169.20 g/mol

This compound contains an ethylamino group and a propyl-1H-imidazole moiety, which are crucial for its biological interactions.

Antifungal Activity

Research indicates that derivatives of imidazole compounds exhibit antifungal properties. For instance, studies have shown that similar compounds demonstrate significant activity against Candida species, suggesting that 2-(ethylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid may possess comparable antifungal effects due to its structural similarities with known antifungal agents .

Antimicrobial Properties

In vitro studies have reported that imidazole derivatives, including those with ethylamino substitutions, can inhibit bacterial growth. A study focusing on the antimicrobial activity of various imidazole derivatives found that certain structural modifications enhance their efficacy against Gram-positive and Gram-negative bacteria. Although specific data on 2-(ethylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid is limited, it is reasonable to hypothesize similar antimicrobial capabilities based on its chemical structure .

The proposed mechanisms by which imidazole derivatives exert their biological effects include:

- Disruption of Cell Membrane Integrity : Many imidazole derivatives disrupt the integrity of microbial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : Some compounds inhibit enzymes critical for microbial metabolism, thus halting growth and replication.

Study on Antifungal Efficacy

A study published in the European Journal of Medicinal Chemistry explored the synthesis and antifungal activity of various imidazole derivatives. The findings indicated that modifications in the side chains significantly influenced antifungal potency. While 2-(ethylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid was not specifically tested, the results suggest that similar compounds could be effective against fungal pathogens .

Antimicrobial Testing

Another investigation into the antimicrobial properties of imidazole-based compounds highlighted their potential as therapeutic agents against resistant bacterial strains. The study employed various assays to assess the minimum inhibitory concentrations (MICs) and found promising results for several derivatives. This reinforces the need for further exploration into 2-(ethylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid's efficacy against specific bacterial strains .

Data Table: Comparative Biological Activities of Imidazole Derivatives

Comparison with Similar Compounds

Research Implications and Limitations

While the target compound’s structural features suggest versatility in drug design, its discontinued status () highlights unresolved challenges, such as metabolic instability or synthesis complexity. Comparative studies with analogs like the chlorotrityl-tetrazole compound () underscore the need for optimizing protecting groups and hydrophobic substituents to balance activity and pharmacokinetics.

Preparation Methods

Synthesis of the Imidazole Intermediate

The 2-propyl-1H-imidazole moiety is commonly synthesized or procured as a starting material. Alkylation of imidazole at the nitrogen atom (N1) with a propyl halide (e.g., propyl bromide) under basic conditions yields 2-propylimidazole derivatives. This step requires control of regioselectivity to ensure substitution at the correct nitrogen position.

Formation of the Propanoic Acid Backbone with Imidazole Substitution

A common approach is the nucleophilic substitution of a 3-halo-propanoic acid derivative or its ester with the imidazole nitrogen. For example:

Starting from ethyl 2-bromo-3-aminopropanoate or ethyl 3-bromopropanoate, the imidazole nitrogen attacks the electrophilic carbon bearing the halide, forming an ethyl ester intermediate with the imidazole substituent at the 3-position.

This intermediate can then be hydrolyzed under acidic or basic conditions to yield the free acid form.

Introduction of the Ethylamino Group

The ethylamino group at the 2-position of the propanoic acid can be introduced via reductive amination or direct substitution:

Reductive amination of a 2-keto-3-(2-propyl-1H-imidazol-1-yl)propanoic acid intermediate with ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) produces the desired ethylamino substitution.

Alternatively, nucleophilic substitution of a suitable leaving group at the 2-position with ethylamine under controlled conditions can be employed.

Purification and Characterization

The final compound is purified typically by chromatographic techniques such as column chromatography or recrystallization. Characterization involves:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the substitution pattern.

- Mass Spectrometry (MS) to verify molecular weight.

- Infrared (IR) spectroscopy to identify functional groups.

- Elemental analysis for purity confirmation.

Representative Reaction Scheme

| Step | Reaction Description | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Alkylation of imidazole with propyl halide | Imidazole, propyl bromide, base (K2CO3) | 2-propyl-1H-imidazole |

| 2 | Nucleophilic substitution on ethyl 3-bromopropanoate ester | 2-propyl-1H-imidazole, solvent (DMF), heat | Ethyl 3-(2-propyl-1H-imidazol-1-yl)propanoate |

| 3 | Hydrolysis of ester to acid | Acidic or basic hydrolysis (HCl or NaOH) | 3-(2-propyl-1H-imidazol-1-yl)propanoic acid |

| 4 | Reductive amination at 2-position | Ethylamine, NaBH3CN, pH control | 2-(Ethylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid |

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Alkylation temperature | 25–60 °C | Mild heating to promote substitution |

| Solvent for substitution | Dimethylformamide (DMF), ethanol | Polar aprotic solvents preferred |

| Hydrolysis conditions | 1 M HCl or 1 M NaOH, reflux 2–4 hours | Complete conversion of ester to acid |

| Reductive amination agent | Sodium cyanoborohydride (NaBH3CN) | Selective reduction of imine intermediate |

| Purification method | Column chromatography, recrystallization | Ensures high purity (>98%) |

Q & A

Q. What are the established synthetic routes for 2-(ethylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis typically involves: (i) Imidazole ring formation via Debus-Radziszewski reactions using glyoxal, ammonia, and aldehydes under controlled pH (6–7) and temperature (60–80°C) to generate the 2-propylimidazole moiety . (ii) Coupling of the ethylamino group via nucleophilic substitution or reductive amination, requiring anhydrous conditions and catalysts like Pd/C or NaBH₄ . (iii) Propanoic acid backbone assembly using Michael addition or ester hydrolysis (e.g., NaOH/EtOH reflux). Yield optimization (60–75%) depends on stepwise purification via column chromatography and recrystallization .

- Key Characterization : NMR (¹³C for imidazole ring confirmation), HPLC (>98% purity), and mass spectrometry (molecular ion peak at ~239.3 g/mol) .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its stereochemistry?

- Methodological Answer :

- X-ray crystallography using SHELXL (for small-molecule refinement) confirms absolute configuration and hydrogen-bonding networks .

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) distinguishes enantiomers, critical for assessing biological activity .

- ²D-NMR (COSY, HSQC) resolves overlapping signals from the ethylamino and propylimidazole groups .

Q. What preliminary biological screening approaches are used to evaluate its activity in neurological or metabolic disorders?

- Methodological Answer :

- In vitro assays :

- Receptor binding (e.g., GABA₃ or NMDA receptors via radioligand displacement assays) .

- Enzyme inhibition (e.g., acetylcholinesterase or monoamine oxidase, using Ellman’s method or fluorometric kits) .

- Cellular models : Neuronal cell lines (SH-SY5Y) treated with 10–100 µM compound to assess cytotoxicity (MTT assay) and neurotransmitter modulation (HPLC-MS for dopamine/serotonin quantification) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of 2-(ethylamino)-3-(2-propylimidazol-1-yl)propanoic acid for target specificity?

- Methodological Answer :

- Molecular docking (AutoDock Vina) predicts binding modes to receptors (e.g., 5-HT₃A serotonin receptor, PDB ID: 6NP0). Adjusting the propyl chain length or ethylamino substitution improves hydrophobic interactions or hydrogen bonding .

- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Data Contradiction : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvent effects or protein flexibility, requiring iterative synthesis and testing .

Q. What strategies resolve contradictions in reported biological activities between analogous imidazole derivatives?

- Methodological Answer :

- Meta-analysis of SAR studies: Compare substituent effects (e.g., 2-propyl vs. 4,5-dimethylimidazole in ) on logP and IC₅₀.

- Orthogonal assays : Validate antimicrobial claims (from ) via broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) vs. Gram-negative (E. coli) strains.

- Structural analogs : Synthesize and test 3-(2-ethylimidazol-1-yl)propanoic acid () to isolate the role of the ethylamino group .

Q. How does the compound’s stability under physiological conditions influence its pharmacokinetic profile?

- Methodological Answer :

- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h, monitoring degradation via LC-MS. Propanoic acid esters (e.g., ethyl prodrugs) enhance stability .

- Microsomal metabolism : Human liver microsomes + NADPH identify metabolites (e.g., N-deethylation) using UPLC-QTOF .

- Plasma protein binding : Equilibrium dialysis (90% bound to albumin) correlates with prolonged half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.